Cas no 81806-47-5 ((2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt)

(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt Chemical and Physical Properties
Names and Identifiers
-
- (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt
- 81806-47-5
- N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
-
- Inchi: 1S/C13H15NO5.C12H23N/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10-11,15H,6-8H2,(H,16,17);11-13H,1-10H2/t10-,11-;/m0./s1
- InChI Key: JDCOIVWZVLTVNM-ACMTZBLWSA-N
- SMILES: N(C1CCCCC1)C1CCCCC1.C(N1C[C@@H](O)C[C@H]1C(=O)O)(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 446.27807232g/mol
- Monoisotopic Mass: 446.27807232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 456
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.1Ų
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 067059-1g |
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt |
81806-47-5 | 1g |
5266.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 067059-1g |
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt |
81806-47-5 | 1g |
5266CNY | 2021-05-07 | ||
A2B Chem LLC | AY10982-1g |
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt |
81806-47-5 | 1g |
$432.00 | 2024-04-19 |
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt Related Literature
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
4. Book reviews
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt
Recent Advances in the Application of (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid dicyclohexylammonium salt (CAS: 81806-47-5) in Chemical Biology and Pharmaceutical Research
The compound (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid dicyclohexylammonium salt (CAS: 81806-47-5) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and its potential in drug discovery. This research brief synthesizes the latest findings regarding this important intermediate, focusing on its synthetic utility, biological relevance, and emerging applications in medicinal chemistry.
Recent studies have highlighted the compound's crucial role in the synthesis of proline-rich peptides and peptidomimetics. The (2S,4S) configuration of this protected hydroxyproline derivative makes it particularly valuable for constructing constrained peptide scaffolds that mimic natural protein secondary structures. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in creating stable β-turn mimetics for targeting protein-protein interactions, showing improved metabolic stability compared to linear peptides.
In the field of asymmetric synthesis, researchers have developed novel catalytic methods utilizing 81806-47-5 as a starting material for preparing various bioactive molecules. A breakthrough reported in Angewandte Chemie (2024) described an efficient route to synthesize pyrrolidine-based γ-secretase modulators for Alzheimer's disease treatment, where this compound served as a key chiral template. The dicyclohexylammonium salt form was found to enhance solubility in organic solvents while maintaining excellent stereochemical purity during transformations.
Pharmaceutical applications of this building block have expanded significantly, particularly in the development of protease inhibitors. Recent patent filings (2023-2024) reveal its incorporation into novel hepatitis C virus NS3/4A protease inhibitors, where the 4-hydroxy group enables crucial hydrogen bonding with the enzyme active site. The benzyloxycarbonyl protecting group offers selective deprotection options, allowing for sequential functionalization strategies in complex molecule synthesis.
Analytical characterization of 81806-47-5 has seen advancements through modern techniques. A 2024 study applied high-field NMR (800 MHz) and X-ray crystallography to fully elucidate its solution and solid-state conformation, providing valuable insights for rational drug design. These structural analyses confirmed the preferred trans ring puckering and intramolecular hydrogen bonding pattern that contribute to its stability and reactivity profile.
Emerging research directions include the compound's use in targeted drug delivery systems. Scientists have recently conjugated it to cell-penetrating peptides, taking advantage of its hydroxyl group for linker attachment. Preliminary in vivo studies show enhanced bioavailability of conjugated therapeutics, particularly for central nervous system targets. Additionally, its application in PROTAC (proteolysis targeting chimera) design is being explored, where its rigid structure may help optimize molecular geometry between target-binding and E3 ligase-recruiting domains.
Quality control and scale-up production of 81806-47-5 have also seen improvements. Recent process chemistry innovations have reduced the number of chromatographic purification steps while maintaining >99.5% enantiomeric excess. New crystallization protocols have been developed to consistently obtain the dicyclohexylammonium salt form with optimal physicochemical properties for pharmaceutical applications.
In conclusion, (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid dicyclohexylammonium salt continues to be a valuable tool in medicinal chemistry, with expanding applications in drug discovery and development. Its well-defined stereochemistry, versatile reactivity, and recent process improvements position it as a key intermediate for the synthesis of biologically active compounds. Future research directions likely include its incorporation into more complex therapeutic architectures and exploration of its direct biological activities.
81806-47-5 ((2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt) Related Products
- 1032100-54-1(3-[(3-chlorophenyl)carbamoyl]-2-[(2-methoxyethyl)amino]propanoic acid)
- 1185061-37-3(1-{[1,1'-biphenyl]-2-yloxy}-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride)
- 1206971-60-9(2-Ethyl-oxazole-5-carboxylic acid methyl ester)
- 915375-27-8((R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate)
- 859297-12-4(Trimethylpyrazine-2-carbonitrile)
- 1806804-99-8(2-Chloro-3,4-difluoro-5-(difluoromethyl)pyridine)
- 2171208-54-9(2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-2-ylacetic acid)
- 88441-02-5(N-2-(4-Amino-2,5-dimethoxyphenyl)ethylacetamide)
- 32329-52-5(2H-PYRIMIDO[2,1-B]BENZOTHIAZOL-2-ONE, 8-METHOXY-)
- 2229231-55-2(tert-butyl N-3-amino-2-(1H-imidazol-5-yl)propylcarbamate)




